2-Chloro-4-methoxybenzo[d]thiazole (CAS 3507-27-5) is a substituted heterocyclic compound primarily utilized as a chemical intermediate in multi-step organic synthesis. Its core value lies in the benzothiazole scaffold, which is a structural motif found in a wide range of biologically active compounds and functional materials. The chlorine atom at the C2 position serves as a reactive site for nucleophilic aromatic substitution (SNAr), enabling the covalent attachment of the 4-methoxybenzothiazole moiety to other molecules. The presence and specific location of the 4-methoxy group are critical, as this substituent modulates the electronic properties and steric profile of the core structure, directly influencing the performance and characteristics of the final target compounds.
Substituting 2-Chloro-4-methoxybenzo[d]thiazole with isomers (e.g., 2-chloro-6-methoxybenzothiazole) or the unsubstituted analog (2-chlorobenzothiazole) is not viable for targeted synthesis programs. The position of the methoxy group at C4 exerts a specific electronic influence on the benzothiazole ring system, which is distinct from the effects of substitution at other positions. This positional isomerism is critical in fields like medicinal chemistry, where minor structural changes can lead to significant differences in biological activity, target binding affinity, and metabolic stability. Using an incorrect isomer will not produce the intended molecule, leading to failed syntheses, loss of desired biological function, and wasted resources. Therefore, for applications where the final product's structure-activity relationship has been defined, this compound is an essential, non-interchangeable precursor.
2-Chloro-4-methoxybenzo[d]thiazole is the specified, non-interchangeable starting material for the synthesis of Apitolisib (GDC-0980), a potent dual inhibitor of Class I PI3K and mTOR kinases. The development program for GDC-0980 established that the 4-methoxybenzothiazole moiety is a critical component for achieving high potency. The final compound, GDC-0980, which incorporates this specific moiety, demonstrates low nanomolar inhibition of key cancer-related kinases.
| Evidence Dimension | Biological Potency of Final Product (IC50) |
| Target Compound Data | Enables synthesis of GDC-0980 with PI3Kα IC50 of 5 nM and mTOR Ki of 17 nM. |
| Comparator Or Baseline | Implicitly, other structural analogs and isomers explored during lead optimization which did not advance to clinical trials due to lower potency or suboptimal properties. |
| Quantified Difference | The selection of the 4-methoxy isomer was integral to achieving the high-potency profile required for a clinical candidate drug. |
| Conditions | In vitro biochemical assays for PI3K and mTOR kinase inhibition. |
For researchers developing PI3K/mTOR inhibitors or related analogs, using this specific precursor is essential to replicate or build upon the established potency and structure-activity relationship of a clinical-stage compound.
The final drug molecule GDC-0980, synthesized from 2-Chloro-4-methoxybenzo[d]thiazole, exhibits potent anti-proliferative effects across a range of human cancer cell lines. For example, in the A-172 glioblastoma cell line, GDC-0980 demonstrated a concentration-dependent reduction in cell viability. This demonstrates that the 4-methoxybenzothiazole scaffold, introduced using the title compound, is a validated component for designing molecules with significant cellular efficacy.
| Evidence Dimension | In Vitro Anti-Proliferative Activity (Cell Viability) |
| Target Compound Data | GDC-0980, derived from the title compound, reduces A-172 glioblastoma cell viability to ~40% at a 10 µM concentration after 48 hours. |
| Comparator Or Baseline | Untreated control cells (100% viability). The use of this specific precursor is what enables the synthesis of a molecule with this level of cellular activity. |
| Quantified Difference | Approximately 60% reduction in cell viability compared to control. |
| Conditions | MTT assay on A-172 human glioblastoma cells treated for 48 hours. |
This provides procurement justification for its use in screening programs and library synthesis, as it is a proven building block for creating end-products with potent, measurable anti-cancer effects at the cellular level.
The electron-donating methoxy group at the C4 position modulates the electrophilicity of the C2 carbon, the site of nucleophilic attack. Compared to an unsubstituted 2-chlorobenzothiazole, this electronic effect can alter reaction kinetics and selectivity in SNAr reactions. While direct kinetic comparison data is sparse, the principle that substituents on the benzo ring influence reactivity is well-established in heterocyclic chemistry. This predictable modulation allows process chemists to fine-tune reaction conditions and potentially improve outcomes compared to using a baseline, unsubstituted precursor.
| Evidence Dimension | Chemical Reactivity in SNAr |
| Target Compound Data | Features a C4 electron-donating group (methoxy), which influences the electron density of the heterocyclic ring system. |
| Comparator Or Baseline | Unsubstituted 2-chlorobenzothiazole, which lacks this electronic modulation. |
| Quantified Difference | The presence of the methoxy group alters the electronic environment at the C2 reaction center, a key variable for process optimization. |
| Conditions | General nucleophilic aromatic substitution (SNAr) reactions with amine, thiol, or alcohol nucleophiles. |
For process development and scale-up, having a precursor with modulated reactivity allows for greater control over the synthesis, potentially leading to improved yields, fewer side products, or milder reaction conditions compared to the unsubstituted analog.
This compound is the right choice for research programs aiming to synthesize novel kinase inhibitors targeting the PI3K/mTOR pathway. Its use is validated by the successful development of Apitolisib (GDC-0980), where the resulting 4-methoxybenzothiazole moiety was crucial for achieving high target potency.
Ideal for the synthesis of focused compound libraries for anti-cancer drug discovery. The 4-methoxybenzothiazole scaffold has a proven track record of yielding final compounds with significant anti-proliferative activity in cancer cell lines, making this precursor a high-value starting point for SAR studies.
Suitable for synthetic routes where precise control over reactivity is required. The electronic influence of the 4-methoxy group provides a handle for process chemists to optimize reaction conditions for nucleophilic substitutions, potentially improving yield and purity profiles compared to unsubstituted analogs.